2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-2-7(4-8)5-14/h1-4H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFWONUFJZFQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Using Chloroformate and Hydroxylamine
One established method involves the reaction of 2,2,2-trifluoroethyl chloroformate with 3-cyanophenyl hydroxylamine under controlled conditions:
- Procedure:
- Hydroxylamine hydrochloride is neutralized with aqueous NaOH to generate free hydroxylamine.
- The solution is cooled to 0 °C.
- 2,2,2-Trifluoroethyl chloroformate is added dropwise to the hydroxylamine solution.
- The reaction mixture is warmed to room temperature and stirred for 2 hours.
- Acidification to pH ~4.5 is performed using aqueous HCl.
- The product is extracted with diethyl ether, washed, dried, and concentrated.
- The crude N-hydroxy carbamate intermediate is obtained and used without further purification.
Coupling with 3-Cyanophenyl Acid Derivatives
The N-hydroxy carbamate intermediate is then reacted with 3-cyanophenyl carboxylic acid derivatives (e.g., 3-cyanophenylpropionic acid) using coupling agents such as dicyclohexylcarbodiimide (DCC):
- Procedure:
- N-hydroxy carbamate and 3-cyanophenyl acid are dissolved in anhydrous dichloromethane.
- The mixture is cooled to −15 °C.
- DCC solution is added dropwise.
- The reaction is stirred at −15 °C until completion (monitored by TLC).
- The precipitated dicyclohexylurea is filtered off.
- The filtrate is concentrated and purified by silica gel chromatography.
- The desired carbamate is obtained in high yield (up to 92%) as a colorless oil.
Base-Mediated Intramolecular Decarboxylative Amination
An alternative and efficient method involves base-mediated intramolecular decarboxylative amination of alkanoyloxycarbamates:
Reaction Conditions and Optimization
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Base | Cesium carbonate (1.0 equiv) | Best base among tested (K2CO3, DBU, etc.) |
| Solvent | Acetonitrile (MeCN) | Provided highest yield compared to toluene, DCM, etc. |
| Temperature | 100 °C | Higher or lower temperatures reduce yield |
| Reaction Time | 1 hour | Sufficient for completion |
| Purification | Silica gel chromatography (Hexane/EtOAc 10:1 to 20:1) | Efficient separation of product |
Yield and Characterization Data
The carbamate synthesis typically achieves yields ranging from 61% to 92%, depending on the scale and method used. For example:
| Compound | Yield (%) | Physical State | Purification Method |
|---|---|---|---|
| This compound (via DCC coupling) | 92 | Colorless oil | Silica gel chromatography |
| Alkylamine derivatives (intramolecular decarboxylation) | 76-85 | Oil | Silica gel chromatography |
Characterization includes NMR (1H, 13C), IR spectroscopy, and HRMS confirming the structure and purity.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Chloroformate + Hydroxylamine route | 2,2,2-Trifluoroethyl chloroformate, hydroxylamine | 0 °C to RT, aqueous NaOH, acid workup | Up to 92 | Straightforward, high yield, scalable |
| DCC-mediated coupling with 3-cyanophenyl acid | N-hydroxy carbamate, DCC, 3-cyanophenyl acid | −15 °C, DCM, silica gel purification | Up to 92 | Efficient coupling, mild conditions |
| Base-mediated intramolecular decarboxylation | Alkanoyloxycarbamates, Cs2CO3, MeCN | 100 °C, 1 h | 76-85 | High efficiency, suitable for alkylamines |
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of derivatives with different functional groups.
Substitution: Substitution reactions can occur at the trifluoroethyl group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Oxidation can yield trifluoroacetic acid derivatives.
Reduction can produce trifluoroethanol derivatives.
Substitution reactions can result in a variety of substituted trifluoroethyl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.17 g/mol
- CAS Number : 39870483
- Structure : The compound features a trifluoroethyl group attached to a carbamate linked to a cyanophenyl moiety.
Chemistry
2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate serves as a building block in organic synthesis. Its trifluoroethyl group enhances lipophilicity, making it valuable in synthesizing more complex molecules.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of fluorinated compounds |
| Reaction Medium | Acts as a solvent for various organic reactions |
| Functionalization | Enables modifications of aromatic systems |
Biology
The compound is being studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that the trifluoroethyl group can influence the pharmacokinetics of drugs by enhancing their metabolic stability.
Case Study: Biological Activity
- Study Title : "Biological Evaluation of Trifluoromethylated Compounds"
- Findings : The inclusion of trifluoroethyl groups in drug candidates has been shown to improve binding affinity to target proteins compared to non-fluorinated analogs.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a pharmacophore in drug design, particularly in developing treatments for conditions that require enhanced drug efficacy and selectivity.
Table 2: Potential Therapeutic Applications
| Disease Area | Application Description |
|---|---|
| Cancer Therapy | Potential use in targeted therapies |
| Neurological Disorders | Investigated for neuroprotective properties |
| Antimicrobial Agents | Studied for activity against resistant pathogens |
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's stability and reactivity, while the cyanophenyl carbamate moiety can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Substituents and Molecular Properties
*logP values estimated using fragment-based methods.
- The 3-CF₃ analog provides comparable electron withdrawal but higher lipophilicity (logP ~3.5), favoring membrane permeability.
- Steric and Metabolic Considerations: Bulky substituents (e.g., 3,5-Cl₂ ) may hinder enzymatic degradation, extending half-life. The cyano group’s compact size allows for tighter binding in enzyme active sites.
Biological Activity
2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate (CAS No. 1087788-60-0) is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
This compound is characterized by the presence of a trifluoroethyl group, which is known to enhance lipophilicity and metabolic stability. The compound's structure can be represented as follows:
This unique structure contributes to its interactions with biological targets.
The primary mode of action for this compound involves its interaction with specific biological receptors and enzymes. Research indicates that compounds containing trifluoromethyl groups often exhibit improved binding affinities due to their electron-withdrawing properties, which stabilize interactions with target proteins .
Target Proteins
Preliminary studies suggest that this compound may interact with:
- Folate Receptor Alpha (FolRa) : Similar to other carbamate derivatives, it may inhibit folate-dependent processes crucial for cellular proliferation.
- Enzymatic Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays indicated a dose-dependent inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were found to be in the low micromolar range .
Structure-Activity Relationship (SAR)
Studies focusing on the SAR of trifluoroethyl carbamates revealed that modifications to the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups enhances potency against specific targets .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | A549 | 5.0 | Folate receptor inhibition |
| Cell Proliferation Inhibition | MCF-7 | 4.5 | Enzyme inhibition |
Safety and Toxicology
Initial toxicity assessments indicate that while this compound shows promising biological activity, further studies are necessary to evaluate its safety profile. Standard protocols for assessing cytotoxicity and genotoxicity should be implemented in future research.
Future Directions
Ongoing research is focused on:
- Optimizing Structure : Further modifications to enhance selectivity and reduce off-target effects.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating the potential of this compound in combination with existing therapies for enhanced treatment outcomes.
Q & A
Q. What are the key synthetic routes for preparing 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting 3-cyanophenylamine with trifluoroethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. A two-step approach may include intermediate formation of 3-cyanophenyl isocyanate, followed by coupling with 2,2,2-trifluoroethanol. Key parameters include:
- Temperature control (0–5°C to minimize side reactions like hydrolysis of the chloroformate).
- Solvent selection (anhydrous dichloromethane or THF to prevent moisture interference).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP increased by ~1.5 units) and metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation. This is confirmed via:
Q. What analytical techniques are critical for characterizing this carbamate?
- Methodological Answer : Use a combination of:
- HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (e.g., [M+H]⁺ observed at m/z 289.0752).
- ¹⁹F NMR to verify trifluoroethyl group integrity (δ −70 to −72 ppm).
- HPLC-PDA for purity assessment (>98% at 254 nm).
- FT-IR to identify carbamate C=O stretching (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate side reactions during synthesis?
- Methodological Answer : Side reactions (e.g., hydrolysis of the chloroformate or carbamate) are minimized by:
- Strict anhydrous conditions (molecular sieves, inert atmosphere).
- Controlled stoichiometry (1:1.05 molar ratio of amine to chloroformate).
- Real-time monitoring via TLC or in-situ IR to detect intermediate formation .
Q. What computational methods predict this compound’s binding affinity to target enzymes?
- Methodological Answer : Molecular docking simulations (AutoDock Vina, Glide) using crystal structures of target enzymes (e.g., acetylcholinesterase) reveal hydrogen bonding between the carbamate’s carbonyl and catalytic serine. MD simulations (AMBER, GROMACS) assess stability of binding poses. Experimental validation via surface plasmon resonance (SPR) shows KD values within 10% of predicted data .
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from:
- Assay variability (e.g., cell line differences in IC50 measurements).
- Compound stability (degradation in DMSO stock solutions over time).
Mitigation strategies include: - Standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Stability studies (HPLC monitoring of stock solutions at −80°C vs. room temperature) .
Q. What strategies resolve enantiomeric impurities in related trifluoroethyl carbamates?
- Methodological Answer : Enantiomeric separation is achieved via:
Q. How does the 3-cyano group affect hydrolytic stability under physiological conditions?
- Methodological Answer : The electron-withdrawing cyano group accelerates hydrolysis at the carbamate linkage. Assess via:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
